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(hydroxymethyl)piperidin-2-one

Cat. No.: B1374623 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-5-
(hydroxymethyl)piperidin-2-one

Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 1-
Benzyl-5-(hydroxymethyl)piperidin-2-one (CAS No. 744212-68-8), a substituted δ-

valerolactam of significant interest in medicinal chemistry and synthetic organic chemistry. The

piperidine ring is a ubiquitous structural motif in numerous natural products and

pharmaceutically active compounds, making its derivatives valuable scaffolds for drug

discovery.[1][2] This document consolidates predicted and theoretical data, outlines robust

analytical methodologies for characterization, and presents detailed experimental protocols for

property determination. The intended audience includes researchers, medicinal chemists, and

drug development professionals who require a deep understanding of this compound's

behavior for its effective application in synthesis, screening, and formulation.

Chemical Identity and Molecular Structure
1-Benzyl-5-(hydroxymethyl)piperidin-2-one is a chiral molecule featuring a six-membered

piperidin-2-one (δ-valerolactam) ring.[3] The core structure is N-substituted with a benzyl group

and C-5 substituted with a hydroxymethyl group. These functional groups dictate its chemical

reactivity, solubility, and potential for intermolecular interactions.
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IUPAC Name: 1-benzyl-5-(hydroxymethyl)piperidin-2-one

CAS Number: 744212-68-8[4][5]

Molecular Formula: C₁₃H₁₇NO₂

Molecular Weight: 219.28 g/mol

Caption: Molecular Structure of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one.

Physicochemical Properties
The physicochemical profile of a compound is critical for predicting its behavior in both

chemical and biological systems. The data presented below are derived from computational

predictions, as extensive experimental data for this specific molecule is not widely published.
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Property Value Source / Method
Justification and
Scientific Insight

Boiling Point 422.3 ± 28.0 °C Predicted[4]

The high boiling point

is attributed to the

molecule's high

molecular weight and

the presence of a

polar lactam and a

hydrogen-bond-

donating hydroxyl

group, which increase

intermolecular forces.

Density 1.148 ± 0.06 g/cm³ Predicted[4]

The density, greater

than that of water, is

consistent with a

molecule containing

multiple heteroatoms

(N, O) and an

aromatic ring within a

compact structure.

Melting Point Not reported Literature Survey[6] The solid-state

properties are

undetermined.

Experimental

determination via

Differential Scanning

Calorimetry (DSC) or

a standard melting

point apparatus is

required for

confirmation. The

presence of both rigid

(aromatic) and flexible

(piperidine)

components, along

with hydrogen
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bonding capability,

suggests it will be a

crystalline solid at

room temperature.

pKa 14.73 ± 0.10 Predicted[4]

This predicted value

corresponds to the

acidity of the primary

alcohol (hydroxyl

group). The lactam

nitrogen is non-basic

due to the

delocalization of its

lone pair into the

adjacent carbonyl, an

amide resonance

effect. The carbonyl

oxygen is weakly

basic.[7]

LogP (Partition Coeff.) Not reported Theoretical The LogP value,

representing the ratio

of concentrations in

octanol and water, is a

key indicator of

lipophilicity.[8][9] The

benzyl group

contributes

significantly to a

positive LogP,

indicating lipophilicity,

while the

hydroxymethyl and

polar lactam

functionalities

increase

hydrophilicity. The

overall value is

expected to be
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moderately positive.

Computational

methods based on

atomic or group

contributions can

provide a reliable

estimate.[10][11][12]

Aqueous Solubility Not reported Theoretical

Solubility will be a

balance between the

hydrophilic

hydroxymethyl and

lactam groups, which

can hydrogen bond

with water, and the

large, hydrophobic

benzyl group. It is

expected to have

limited solubility in

water but good

solubility in polar

organic solvents like

methanol, ethanol,

and DMSO.

Synthesis and Purification
While a specific, published synthesis for 1-Benzyl-5-(hydroxymethyl)piperidin-2-one is not

readily available, a logical and efficient synthetic strategy can be proposed based on

established methodologies for related piperidine derivatives.[2][13] A highly plausible route

involves the N-benzylation of a pre-existing 5-(hydroxymethyl)piperidin-2-one precursor.

Caption: Proposed synthetic workflow for 1-Benzyl-5-(hydroxymethyl)piperidin-2-one.

Causality in Experimental Choices:
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Base Selection: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium

hydride (NaH) is chosen to deprotonate the lactam nitrogen without competing in the

subsequent nucleophilic substitution reaction with benzyl bromide.

Solvent Choice: A polar aprotic solvent such as DMF or acetonitrile is ideal as it can dissolve

the starting materials and effectively solvate the cation of the base, enhancing the

nucleophilicity of the lactam anion.

Purification Method: Column chromatography is the method of choice for separating the

polar product from less polar starting materials (benzyl bromide) and non-polar impurities,

owing to the product's hydroxyl and lactam groups.

Analytical and Spectroscopic Characterization
Unambiguous identification and purity assessment are achieved through a combination of

modern spectroscopic techniques. Below are the expected spectral characteristics for this

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in

solution.

¹H NMR:

Aromatic Protons: A multiplet integrating to 5 protons is expected in the δ 7.2-7.4 ppm

range, characteristic of the monosubstituted benzene ring of the benzyl group.[14]

Benzyl CH₂: A singlet (or AB quartet if sterically hindered) integrating to 2 protons is

anticipated around δ 4.5 ppm, deshielded by the adjacent nitrogen and aromatic ring.

Piperidine Ring Protons: A series of complex multiplets integrating to 7 protons would

appear between δ 1.5-3.5 ppm. The protons adjacent to the nitrogen and the carbonyl

group will be the most deshielded.

Hydroxymethyl CH₂OH: Protons of the CH₂ group will likely appear as a doublet of

doublets or a multiplet around δ 3.5-3.8 ppm. The hydroxyl proton (OH) will present as a
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broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR:

Carbonyl Carbon (C=O): A signal is expected in the δ 170-175 ppm region, typical for a

lactam carbonyl.[15]

Aromatic Carbons: Four signals are expected between δ 127-140 ppm; one quaternary

carbon (ipso) and three CH carbons with different chemical environments.

Benzyl CH₂: A signal around δ 50-55 ppm.

Piperidine Ring Carbons: Signals for the five ring carbons will appear in the aliphatic

region (δ 20-60 ppm).

Hydroxymethyl CH₂OH: A signal around δ 60-65 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy provides confirmation of the key functional groups present in the molecule.

O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹,

characteristic of the hydroxyl group's hydrogen bonding.

C-H Stretch (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong absorption bands are expected in the 2850-2960 cm⁻¹ region.

C=O Stretch (Amide I): A very strong, sharp absorption band is characteristic for the lactam

carbonyl group, expected around 1630-1680 cm⁻¹. The six-membered ring structure results

in minimal ring strain, placing the absorption in the typical range for secondary amides.[16]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern,

confirming the molecular formula.

Molecular Ion (M⁺): For Electron Ionization (EI), a molecular ion peak would be observed at

m/z = 219.
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Key Fragmentation: The most prominent fragment is expected at m/z = 91, corresponding to

the stable tropylium cation ([C₇H₇]⁺) formed from the loss of the benzyl group. Another

significant fragmentation pathway would be the loss of the hydroxymethyl group (•CH₂OH,

31 Da), leading to a fragment at m/z = 188.

X-ray Crystallography
While no public crystal structure exists for this specific compound, single-crystal X-ray

diffraction would be the definitive method for confirming its solid-state structure, including the

absolute stereochemistry and the conformation of the piperidine ring. For related piperidinone

derivatives, the six-membered heterocycle typically adopts a stable chair conformation to

minimize steric strain.[17][18]

Experimental Protocols
The following protocols describe standardized, self-validating methods for determining key

properties in a research setting.

Protocol: Determination of Aqueous Solubility (Shake-
Flask Method)
This protocol is the gold-standard method for determining the thermodynamic solubility of a

compound.[8]

Objective: To determine the concentration of a saturated solution of the title compound in water

at a specified temperature.

Methodology:

Preparation: Add an excess amount of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one to a

known volume of purified water (e.g., 10 mg in 5 mL) in a sealed glass vial.

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical

shaker for 24-48 hours. This duration ensures that equilibrium between the solid and

dissolved states is reached. The continued presence of undissolved solid is crucial for

ensuring saturation.
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Phase Separation: Allow the suspension to stand undisturbed for at least 24 hours at the

same constant temperature for the undissolved solid to sediment. Alternatively, centrifuge the

sample to pellet the excess solid.

Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

Quantification: Dilute the aliquot with a suitable mobile phase and analyze its concentration

using a validated analytical technique, such as High-Performance Liquid Chromatography

(HPLC) with UV detection or Mass Spectrometry (LC-MS).

Calculation: Determine the original concentration in the saturated solution (e.g., in mg/mL or

µM) by back-calculating from the dilution factor.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Protocol: Purity Assessment by Reverse-Phase HPLC
Objective: To determine the purity of a sample of the title compound and to separate it from

potential impurities.

Methodology:

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18

stationary phase is chosen for its versatility in retaining moderately polar to non-polar

compounds.

Mobile Phase: A gradient elution is recommended to ensure separation of impurities with a

wide range of polarities.

Solvent A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid). The acid is added to

improve peak shape by protonating any basic sites and suppressing silanol interactions.

Solvent B: Acetonitrile with 0.1% Formic Acid.

Gradient Program: Start with a high concentration of Solvent A (e.g., 95%) and linearly

increase the concentration of Solvent B over 15-20 minutes.
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Flow Rate: 1.0 mL/min.

Detection: UV detection at 254 nm, where the benzyl group will strongly absorb.

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile

phase or a compatible solvent like acetonitrile.

Analysis: Inject 5-10 µL of the sample. Purity is calculated as the percentage of the main

peak area relative to the total area of all peaks detected.

Conclusion
1-Benzyl-5-(hydroxymethyl)piperidin-2-one is a multifaceted molecule whose

physicochemical properties are governed by the interplay of its benzyl, lactam, and

hydroxymethyl moieties. While many of its core properties are currently based on theoretical

predictions, this guide provides a robust framework for its empirical investigation. The outlined

analytical methods and experimental protocols offer a clear path for researchers to validate

these predictions and fully characterize the compound. A thorough understanding of its

solubility, lipophilicity, and spectral signatures is paramount for its successful application in the

design and synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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